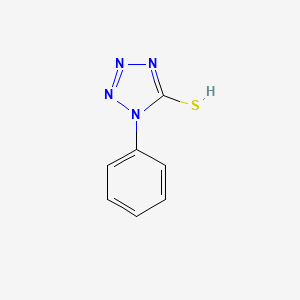
CID 1201459
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Deoxyribonuclease I is typically isolated from bovine pancreas. The extraction process involves homogenizing the pancreas tissue, followed by a series of purification steps such as ammonium sulfate precipitation, ion-exchange chromatography, and affinity chromatography. The enzyme is then lyophilized and stored under specific conditions to maintain its activity .
Industrial Production Methods
Industrial production of Deoxyribonuclease I involves large-scale extraction from bovine pancreas, followed by purification using advanced chromatographic techniques. The enzyme is then formulated into various products for research and clinical applications. The production process is optimized to ensure high yield and purity of the enzyme .
化学反应分析
Types of Reactions
Deoxyribonuclease I primarily undergoes hydrolytic cleavage reactions, where it breaks down DNA into smaller oligonucleotides and nucleotides. This enzyme does not typically undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions
The enzyme requires the presence of divalent cations such as magnesium or calcium ions for its activity. The optimal pH for Deoxyribonuclease I activity is around 7.5, and the reaction is typically carried out at physiological temperatures (37°C) .
Major Products Formed
The primary products of the hydrolytic cleavage reaction catalyzed by Deoxyribonuclease I are smaller DNA fragments, including oligonucleotides and nucleotides .
科学研究应用
Deoxyribonuclease I has a wide range of applications in scientific research:
Molecular Biology: It is used to remove DNA from RNA preparations, to study DNA-protein interactions, and to map DNA cleavage sites.
Biochemistry: The enzyme is used to study the structure and function of DNA and to analyze DNA-protein complexes.
Medicine: Deoxyribonuclease I is used in the treatment of cystic fibrosis to reduce the viscosity of mucus by breaking down extracellular DNA.
作用机制
Deoxyribonuclease I exerts its effects by binding to the DNA substrate and catalyzing the hydrolytic cleavage of phosphodiester bonds. The enzyme requires divalent cations such as magnesium or calcium ions for its activity. The cleavage of DNA results in the formation of smaller DNA fragments, which can be further degraded by other nucleases .
相似化合物的比较
Similar Compounds
Deoxyribonuclease II: Another enzyme that degrades DNA, but it functions optimally at acidic pH and does not require divalent cations.
Micrococcal Nuclease: An enzyme that cleaves both DNA and RNA, but it has a different substrate specificity and reaction conditions compared to Deoxyribonuclease I.
Uniqueness
Deoxyribonuclease I is unique in its requirement for divalent cations and its optimal activity at neutral pH. It is widely used in molecular biology and biochemistry due to its specificity for DNA and its ability to produce defined DNA fragments .
属性
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2-6-5(9)4(3)7(10)11/h1-2H,(H2,6,8,9) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYGVGWYPFVKTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-Amino-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B7722106.png)

![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde](/img/structure/B7722119.png)


![2-[(benzylamino)methyl]-1H-quinazolin-4-one](/img/structure/B7722133.png)
![7-[3-(3,4-Dimethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B7722137.png)
![7-[3-(3-Ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(methylamino)purine-2,6-dione](/img/structure/B7722142.png)





![4-amino-1,3-dihydropyrrolo[2,3-d]pyrimidine-2-thione](/img/structure/B7722193.png)
